2,6-Dibromo-3,5-dimethylbenzoic acid

Description

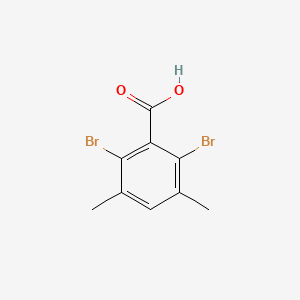

2,6-Dibromo-3,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid with a molecular formula of C₉H₆Br₂O₂ (molecular weight: 465.6 g/mol). Structurally, it features bromine substituents at the 2- and 6-positions of the benzene ring, methyl groups at the 3- and 5-positions, and a carboxylic acid group at the 1-position. This substitution pattern creates a symmetrical, electron-deficient aromatic system due to the electron-withdrawing effects of bromine atoms, which may enhance the acidity of the carboxylic acid group compared to non-halogenated analogs.

Applications of such compounds often include roles as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their stability and reactivity.

Properties

Molecular Formula |

C9H8Br2O2 |

|---|---|

Molecular Weight |

307.97 g/mol |

IUPAC Name |

2,6-dibromo-3,5-dimethylbenzoic acid |

InChI |

InChI=1S/C9H8Br2O2/c1-4-3-5(2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) |

InChI Key |

HMWIYRMGYWGXBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C(=O)O)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination of 3,5-Dimethylbenzoic Acid

The most straightforward approach to prepare this compound involves bromination of 3,5-dimethylbenzoic acid under controlled conditions. The key challenge is selective bromination at the 2 and 6 positions without over-bromination or side reactions.

- Starting material: 3,5-dimethylbenzoic acid or its derivatives.

- Brominating agent: Molecular bromine (Br2) or N-bromosuccinimide (NBS).

- Solvent: Often acetic acid or other organic solvents that can dissolve both reactants.

- Temperature control: Typically maintained between 0°C to 50°C to avoid side reactions.

- Reaction time: Usually 2–4 hours depending on scale and reagent concentration.

- Work-up: Quenching with water, neutralization with sodium hydroxide solution, filtration, and recrystallization to purify the product.

Multi-step Synthesis from 3,5-Dimethylpyridine Derivatives

A more complex synthetic route involves starting from 3,5-dimethylpyridine derivatives, brominating the pyridine ring at 2 and 6 positions, followed by conversion to the benzoic acid derivative.

Process outline from patent CN107033068A:

| Step | Description | Conditions | Remarks |

|---|---|---|---|

| 1 | React 3,5-dimethylpyridine-4-carboxylic acid (3,5-dimethyl-PA) with acetic anhydride in a four-neck flask under reflux | Temperature warmed up to reaction temperature, monitored by thin-layer chromatography | Forms acetylated intermediate |

| 2 | Cool reaction mixture below 23°C, add bromine dropwise, maintain 40–55°C for 2–3 hours | Bromination of aromatic ring | Controlled addition to avoid side reactions |

| 3 | Add water to dissolve solids, then add sodium hydroxide dropwise | Precipitates brominated amino intermediate | Precipitate filtered and recrystallized |

| 4 | Treat brominated amino intermediate with 45% hydrobromic acid and catalytic cuprous bromide, add saturated sodium nitrite dropwise at -3 to 4°C for 2–3 hours | Diazotization and substitution to yield 3,5-dimethyl-2,6-dibromopyridine | Final brominated product |

This method primarily targets dibromo pyridine derivatives but can be adapted for benzoic acid derivatives with further oxidation steps.

Oxidation of Mesitylene to 3,5-Dimethylbenzoic Acid as Precursor

Before bromination, 3,5-dimethylbenzoic acid can be synthesized by oxidation of mesitylene (1,3,5-trimethylbenzene), which is then brominated to yield the target compound.

Highlights from patent CN105085228A:

| Step | Description | Conditions | Remarks |

|---|---|---|---|

| 1 | Mix mesitylene, composite catalyst (e.g., cobalt salts), paraformaldehyde, and auxiliary agent in an air-blowing still | Heat to 130°C under reflux with oxygen introduction | Oxidation of methyl groups to carboxylic acid |

| 2 | Oxidation reaction maintained at ~140°C for 3–5 hours | Oxygen flow controlled at 0.7 L/min | Reaction monitored by sampling |

| 3 | Cool reaction mixture, vacuum distillation to remove low-boiling materials | Removes unreacted mesitylene and solvents | Purification step |

| 4 | Recrystallize crude product using methanol reflux and slow cooling | Yields 3,5-dimethylbenzoic acid with >98% purity | Ready for subsequent bromination |

This method provides a high-purity precursor for bromination to this compound.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct bromination of 3,5-dimethylbenzoic acid | 3,5-dimethylbenzoic acid | Br2 or NBS, AcOH | 0–50°C, 2–4 h | Simplicity, direct route | Requires pure acid, risk of over-bromination |

| Multi-step synthesis via brominated pyridine derivatives | 3,5-dimethylpyridine-4-carboxylic acid | Acetic anhydride, Br2, NaOH, HBr, NaNO2 | 0–55°C, multiple steps | High selectivity, adaptable | Complex, multiple purification steps |

| Oxidation of mesitylene to 3,5-dimethylbenzoic acid | Mesitylene | Co catalyst, paraformaldehyde, oxygen | 130–140°C, 3–5 h | High purity precursor, scalable | Requires oxidation step before bromination |

Research Findings and Notes

The oxidation of mesitylene using cobalt-based composite catalysts under oxygen atmosphere is an efficient and safe method to produce 3,5-dimethylbenzoic acid without using corrosive solvents like acetic acid, reducing equipment corrosion and cost.

Bromination reactions require careful temperature and reagent control to avoid polybromination or side reactions. Using dropwise addition of bromine at low temperature followed by controlled heating ensures selective dibromination at the 2 and 6 positions.

Multi-step synthetic routes via pyridine derivatives offer alternatives when starting materials or reagents are limited, but involve more complex reaction sequences and purification steps.

No direct single-step industrial preparation of this compound was found in the reviewed literature; rather, the compound is typically prepared by bromination of the corresponding benzoic acid derivative synthesized via oxidation of mesitylene or related compounds.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Oxidation: Formation of 2,6-dicarboxy-3,5-dimethylbenzoic acid.

Reduction: Formation of 3,5-dimethylbenzoic acid.

Scientific Research Applications

2,6-Dibromo-3,5-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2,6-dibromo-3,5-dimethylbenzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional differences.

4-Hydroxy-3,5-dimethylbenzoic Acid

- Structure : Hydroxyl (-OH) groups replace bromine atoms at the 3- and 5-positions , with methyl groups retained.

- Molecular Formula : C₉H₁₀O₃ (MW: 274 g/mol).

- Key Differences :

- Acidity : The hydroxyl groups are less electron-withdrawing than bromine, resulting in a weaker carboxylic acid (higher pKa) compared to the brominated analog.

- Melting Point : 222–226°C, higher than many brominated derivatives, likely due to hydrogen bonding from hydroxyl groups .

- Reactivity : Prone to oxidation and electrophilic substitution at the hydroxyl sites, unlike brominated analogs, which are more inert.

2,4-Dibromo-3,5-dimethylbenzoic Acid

- Structure : Bromine atoms at 2- and 4-positions , methyl groups at 3- and 5-positions .

- Molecular Formula : C₉H₆Br₂O₂ (MW: 465.6 g/mol).

- Symmetry: The asymmetric bromine placement reduces steric hindrance around the carboxylic acid group, possibly enhancing reactivity in coupling reactions .

3,5-Dibromo-4-methylbenzoic Acid

- Structure : Bromine atoms at 3- and 5-positions , methyl group at 4-position .

- Molecular Formula : C₈H₆Br₂O₂ (MW: 453.6 g/mol).

- Key Differences :

- Electronic Environment : Bromine atoms at meta positions relative to the carboxylic acid group create a less polarized system, reducing acidity compared to 2,6-dibromo derivatives.

- Safety Profile : Classified as a skin/eye irritant (Category 2), consistent with hazards observed in brominated aromatic acids .

2,6-Dibromopyridine-4-carboxylic Acid

- Structure : Pyridine ring with bromine at 2- and 6-positions and a carboxylic acid at 4-position .

- Molecular Formula: C₆H₃Br₂NO₂ (MW: 440.6 g/mol).

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | Substituents | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| This compound | Br (2,6); CH₃ (3,5) | C₉H₆Br₂O₂ | 465.6 | Not reported | High acidity, symmetrical substitution |

| 4-Hydroxy-3,5-dimethylbenzoic acid | OH (4); CH₃ (3,5) | C₉H₁₀O₃ | 274.2 | 222–226 | Hydrogen bonding, oxidative reactivity |

| 2,4-Dibromo-3,5-dimethylbenzoic acid | Br (2,4); CH₃ (3,5) | C₉H₆Br₂O₂ | 465.6 | Not reported | Asymmetric Br, enhanced reactivity |

| 3,5-Dibromo-4-methylbenzoic acid | Br (3,5); CH₃ (4) | C₈H₆Br₂O₂ | 453.6 | Not reported | Meta-Br, moderate acidity |

| 2,6-Dibromopyridine-4-carboxylic acid | Br (2,6); pyridine ring | C₆H₃Br₂NO₂ | 440.6 | Not reported | High acidity, metal coordination |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dibromo-3,5-dimethylbenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via bromination of 3,5-dimethylbenzoic acid precursors using brominating agents like Br₂ or N-bromosuccinimide (NBS). Optimizing stoichiometry (e.g., 2.2 equivalents of Br₂ per substitution site) and reaction temperature (0–25°C) minimizes side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield. Substitution patterns in structurally related compounds suggest steric hindrance from methyl groups may slow bromination, necessitating extended reaction times .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm). Br substituents deshield adjacent carbons.

- FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M-H]⁻ at m/z 307.86 (C₉H₇Br₂O₂).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or methanol. Stability tests under varying pH (2–12) and temperatures (4–60°C) show decomposition above 100°C. Store at -20°C in inert atmospheres to prevent debromination. For biological assays, prepare stock solutions in DMSO (<1% v/v in cell culture) to avoid solvent toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to compute:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influenced by Br and COOH groups.

- HOMO-LUMO Gaps : Correlate with experimental redox behavior (e.g., antioxidant activity).

- Reaction Pathways : Simulate bromination kinetics and intermediates. Validate calculations with experimental UV-Vis and cyclic voltammetry data .

Q. What are the observed discrepancies in bacterial catabolism pathways of structurally related halogenated benzoic acids, and how can they be resolved?

- Methodological Answer : Rhodococcus rhodochrous N75 degrades 4-hydroxy-3,5-dimethylbenzoic acid to 2,6-dimethylhydroquinone, while Pseudomonas sp. HH35 produces a cyclic tautomer. To resolve pathway conflicts:

- Use isotopic labeling (¹³C/²H) to track metabolite flux.

- Knock out putative dioxygenase genes (e.g., catA) and analyze accumulated intermediates via LC-MS.

- Compare enzyme kinetics of purified hydroxylases .

Q. How does the encapsulation of halogenated benzoic acid derivatives in polymeric micelles influence their photodynamic therapy (PDT) efficacy?

- Methodological Answer : Encapsulation in Pluronic F-127 micelles enhances solubility and cellular uptake. For PDT:

- Measure singlet oxygen (¹O₂) quantum yields using SOSG assay.

- Compare dark vs. light cytotoxicity in cancer cell lines (e.g., MCF-7).

- Optimize micelle size (DLS) and loading efficiency (UV-Vis) to balance drug release and stability .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data regarding the antioxidant activities of brominated benzoic acid derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : DPPH/ABTS assays are pH-sensitive; standardize buffer systems.

- Substituent Effects : Electron-withdrawing Br groups reduce radical scavenging vs. electron-donating OH groups.

- Cellular Uptake : Confound intracellular vs. in vitro results. Use LC-MS to quantify intracellular concentrations .

Q. What strategies address low yields in the bromination of dimethylbenzoic acid precursors?

- Methodological Answer :

- Catalysis : Add Lewis acids (FeBr₃) to activate Br₂.

- Microwave Assistance : Reduce reaction time (10–30 min vs. 24 h) and improve regioselectivity.

- Protection/Deprotection : Temporarily protect COOH groups as methyl esters to prevent side reactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.